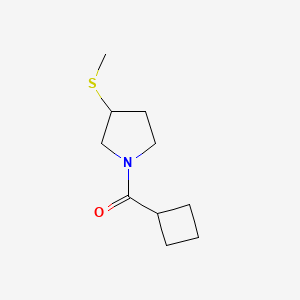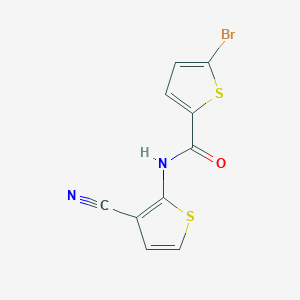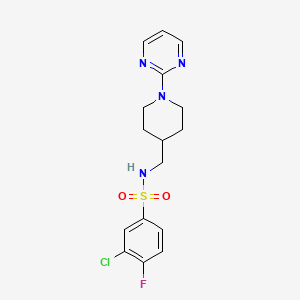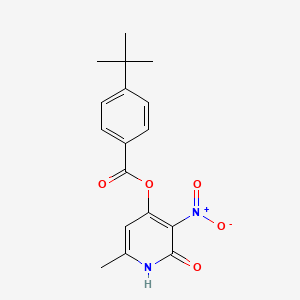
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the enzyme glutaminase. Glutaminase is an enzyme that plays a critical role in cancer metabolism, making it an attractive target for cancer therapy. BPTES has shown potential as a therapeutic agent in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Antitumor Activity
New Potential Antitumor Pyrimidine Derivatives
Researchers have developed a series of pyrimidine derivatives, including the compound , demonstrating significant antitumor activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Ghada S. Masaret, 2021). This study emphasizes the compound's role in the development of new cancer therapies.
Radiosynthesis for Imaging
Radiosynthesis of [18F]PBR111
This compound has been included in the development of selective radioligands, such as DPA-714, for imaging the translocator protein (18 kDa) with PET, which is vital for detecting neuroinflammatory processes (F. Dollé et al., 2008). This research contributes to advancements in neuroimaging techniques.
Synthesis and Biological Evaluation of Derivatives
Novel Antitumor and Anti-inflammatory Agents
A range of novel acetamide, pyrrole, and pyrazole derivatives containing the pyrazole moiety, derived from the compound, have been synthesized and evaluated for their antitumor activity, showcasing its utility in creating effective antitumor agents (S. Alqasoumi et al., 2009). Additionally, these derivatives have been explored for their anti-inflammatory properties, indicating the compound's potential in developing new therapeutic agents for inflammation-related conditions.
Antimicrobial and Antioxidant Properties
Synthesis and Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, highlighting its significance in the development of new antimicrobial agents (Samir Bondock et al., 2008). This research demonstrates the compound's potential in combating microbial infections.
Insecticidal Assessment
Synthesis and Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety derived from the compound have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). This aspect of research underlines the compound's potential application in agricultural pest control.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-4-1-2-5-12(11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-3-6-19-21/h1-8,10H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKYYCHTNFQXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene](/img/structure/B2768743.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)
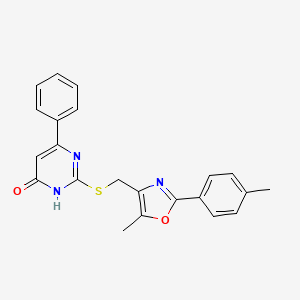
![4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine](/img/structure/B2768753.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
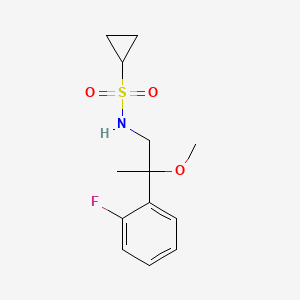
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
